molecular formula C17H18N2OS B11576565 2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-benzimidazole

2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-benzimidazole

Katalognummer: B11576565
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: FSXTXCXALCDNQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 4-methylphenoxypropylsulfanyl substituent, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-Methylphenoxy Group: The 4-methylphenoxy group can be introduced via nucleophilic substitution reactions using 4-methylphenol and an appropriate leaving group.

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be attached through a thiolation reaction, where a propyl halide reacts with a thiol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial techniques include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole
  • 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Uniqueness

2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C17H18N2OS

Molekulargewicht

298.4 g/mol

IUPAC-Name

2-[3-(4-methylphenoxy)propylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2OS/c1-13-7-9-14(10-8-13)20-11-4-12-21-17-18-15-5-2-3-6-16(15)19-17/h2-3,5-10H,4,11-12H2,1H3,(H,18,19)

InChI-Schlüssel

FSXTXCXALCDNQW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OCCCSC2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.